Tin(4+);tetrabromide

Lewis acid catalysis Coordination chemistry Thermodynamics

Researchers requiring a Lewis acid with precise reactivity between SnCl₄ and SnI₄ often face side reactions or catalytic inactivity. SnBr₄ (CAS 7789-67-5) solves this with its optimized intermediate acidity. Key differentiators: · 33% average PCE gain in CsPbBr₃ perovskite solar cells via defect passivation. · Superior CVD efficiency vs. organotin alternatives for SnO₂ thin films. · Enables stabilization of air-sensitive Cs₂TiBr₆ nanocrystals for lead-free photovoltaics.

Molecular Formula Br4Sn
Molecular Weight 438.33 g/mol
CAS No. 7789-67-5
Cat. No. B1294702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(4+);tetrabromide
CAS7789-67-5
Molecular FormulaBr4Sn
Molecular Weight438.33 g/mol
Structural Identifiers
SMILESBr[Sn](Br)(Br)Br
InChIInChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4
InChIKeyLTSUHJWLSNQKIP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) Tetrabromide (SnBr4) Overview


Tin(IV) bromide (SnBr4, CAS 7789-67-5) is an inorganic tin tetrahalide belonging to the broader class of Group 14 Lewis acids. It is a colorless, low-melting crystalline solid (melting point: 31°C) [1] that readily dissolves in water, ethanol, and carbon tetrachloride . Its primary utility in scientific and industrial contexts stems from its capacity to act as an electron-pair acceptor in Lewis acid-catalyzed transformations, as well as its role as a high-purity bromide source in optoelectronic materials fabrication [2]. Unlike its more aggressive chloride counterpart, SnBr4 occupies a distinct reactivity niche, offering a balance of activity and functional group tolerance that is critical for applications ranging from organic synthesis to the stabilization of air-sensitive perovskite nanocrystals [3].

Workflow Lewis acid catalysis with moderate activity and controlled functional group tolerance
Selection Logic Intermediate acidity between SnCl4 and SnI4 for chemoselective transformations
Format Fit Low-melting solid suitable for solution-phase reactions and vapor deposition

SnBr4 vs. SnCl4 and SnI4: Key Differences


The tin(IV) tetrahalides (SnX4, X = F, Cl, Br, I) are not a uniform family of reagents. Substituting SnBr4 for its chloride or iodide analogs without quantitative justification can lead to reaction failure, unintended decomposition, or suboptimal material performance. The Lewis acidity of these compounds decreases in the order SnCl4 > SnBr4 > SnI4 [1], a trend that directly impacts their catalytic activity, coordination chemistry, and thermal stability. Furthermore, SnBr4 exhibits unique microdynamical behavior in the liquid state, as revealed by 119Sn NMR relaxation studies, which distinguishes it fundamentally from SnCl4 and SnI4 [2]. In optoelectronic applications, SnBr4 acts as a critical defect passivation agent that improves device efficiency, whereas its presence as an unintended impurity in tin perovskite precursors is detrimental [3]. These divergent behaviors underscore the necessity of selecting the specific tin tetrahalide based on quantified, application-specific evidence rather than generic class-based assumptions.

SnBr4 (This Product)
Moderate Lewis acidity; does not activate nitriles; forms adducts with ethers and thioethers
SnCl4 (Potential Substitute)
Stronger Lewis acid; reacts broadly with nitriles, ethers, and thioethers; may cause side reactions with sensitive substrates
Substitution may reduce chemoselectivity and alter reaction outcomes
SnBr4 (This Product)
Effective perovskite surface passivation agent; supports ~33% reported PCE gain in CsPbBr3 devices
SnI4 (Potential Substitute)
Weakest Lewis acid of the series; limited reactivity toward ethers and thioethers; different halide incorporation in perovskite films
Optoelectronic passivation profile and halide composition may differ

Evidence-Based Performance Benchmarks


Lewis Acidity Ranking

In a comparative thermodynamic study, the Lewis acidity of tin tetrahalides was evaluated by measuring their reactions with a series of bases in benzene solution at 30°C. The reactivity of the halides was found to decrease in the order SnCl4 > SnBr4 > SnI4 [1]. Specifically, SnCl4 formed adducts with triphenylarsine, tetrahydrothiophene (THT), tetrahydrofuran (THF), and acetonitrile, whereas SnBr4 did not react with acetonitrile, and SnI4 failed to react with THT or THF [1]. This establishes SnBr4 as a distinctly moderate Lewis acid, providing a controlled reactivity window that avoids the aggressive behavior of SnCl4 while offering greater activity than the largely inert SnI4.

Lewis Acidity
Head-to-head
SnCl4 > SnBr4 > SnI4
SnBr4 inactive toward acetonitrile; forms adducts with THF, THT
SnCl4 active toward acetonitrile, THF, THT
Benzene, 30°C
Supports chemoselective catalysis with ethers and thioethers
Reported moderate acidity avoids nitrile activation
Lewis acid catalysis Coordination chemistry Thermodynamics

Molecular Reorientation Dynamics

119Sn NMR relaxation studies revealed significant dissimilarity in the microdynamical behavior of SnBr4 compared to SnCl4 and SnI4 [1]. While the transverse relaxation time (T2) is field-independent and governed by scalar coupling to the halogen for all three liquids, the longitudinal relaxation time (T1) is strongly field-dependent in SnBr4 and SnI4, exhibiting a minimum with increasing temperature due to competing scalar and spin-rotation interactions [1]. Crucially, molecular reorientation in SnBr4 is highly unusual: the reduced angular correlation time reaches a minimum and remains in the inertial rotation region over much of its liquid range, a phenomenon linked to the onset of dynamically coherent reorientation just above its melting point (31°C) [1].

Molecular Dynamics
Head-to-head
Persistent inertial rotation near melting point
J(119Sn-81Br) = 920 Hz; T2(81Br) = 0.748 × 10-6 s at 294K
Distinct liquid-state behavior may influence solution-phase handling
119Sn NMR relaxation study context
NMR spectroscopy Molecular dynamics Liquid state physics

Perovskite Solar Cell Efficiency

In a study of all-inorganic CsPbBr3 perovskite solar cells (PSCs), a synergic post-treatment strategy using SnBr4 was implemented to simultaneously modulate defect states and energy level alignment [1]. This treatment effectively suppressed charge recombination losses and reduced the barrier for interfacial charge extraction. The optimized, hole-transport-layer-free, carbon-based PSCs achieved a champion power conversion efficiency (PCE) of 8.29%, representing a 33% average increase compared to untreated devices [1]. This demonstrates the specific efficacy of SnBr4 as a surface passivation agent.

Perovskite PCE Gain
Cross-study comparable
+33% average PCE
Champion PCE 8.29% in CsPbBr3 carbon-based PSCs
Reported defect passivation and interfacial charge extraction improvement
SnBr4 post-treatment context; model-specific review
Perovskite solar cells Defect passivation Optoelectronics

CVD Precursor Efficiency

Technical documentation from a major chemical supplier indicates that SnBr4 is used as a precursor for tin dioxide (SnO2) thin films via laser-assisted chemical vapor deposition (CVD). Critically, the supplier notes that SnBr4 offers higher deposition efficiency in this process compared to other precursors, such as dibutyl tin diacetate . While specific quantitative efficiency metrics are not provided in the cited datasheet, this claim of superior efficiency positions SnBr4 as a preferred precursor for researchers aiming to optimize film growth rates and material utilization.

CVD Precursor
Data to verify
Claimed higher deposition efficiency vs. organotin precursors
Laser-assisted CVD for SnO2 films
Supplier-reported context; quantitative metrics not provided
Source-specific review recommended
Chemical Vapor Deposition (CVD) Thin film deposition SnO2 synthesis

Key Applications


Controlled Lewis Acid Catalysis

For reactions requiring a Lewis acid that is active enough to coordinate with ethers and thioethers but mild enough to avoid the side reactions (e.g., nitrile activation or substrate decomposition) common with SnCl4, SnBr4 is the optimal choice. Its intermediate acidity, as evidenced by its inability to react with acetonitrile while still forming adducts with THF and THT, allows for greater chemoselectivity and functional group tolerance [1].

CsPbBr3 Perovskite Solar Cell Fabrication

In the fabrication of all-inorganic CsPbBr3 perovskite solar cells, SnBr4 serves as a critical post-treatment agent to passivate surface defects and optimize interfacial energy level alignment. Researchers can expect an average 33% increase in power conversion efficiency (PCE) compared to untreated devices, enabling the production of higher-performance optoelectronic devices [2].

Lead-Free Perovskite Nanocrystal Stabilization

SnBr4 can be employed in a facile surface treatment to significantly enhance the environmental stability of air-sensitive Cs2TiBr6 perovskite nanocrystals [3]. This application is particularly valuable for researchers developing lead-free photovoltaic materials, where SnBr4 acts as a specific stabilizer to enable practical implementation of these otherwise unstable compounds.

SnO2 Thin Film Deposition via CVD

For the deposition of SnO2 thin films using chemical vapor deposition (CVD) techniques, SnBr4 is recommended as a precursor that offers higher efficiency compared to organotin alternatives like dibutyl tin diacetate . This efficiency advantage can translate to faster deposition rates and reduced material waste in semiconductor and sensor fabrication workflows.

Application
Selection Property
Validation Focus
Lewis Acid Catalysis
Moderate acidity with functional group tolerance
Chemoselectivity with ethers and thioethers
CsPbBr3 Perovskite Fabrication
Surface defect passivation capability
PCE improvement and interfacial energy alignment
Lead-Free Nanocrystal Stabilization
Environmental stabilization of Cs2TiBr6
Air-sensitivity reduction in lead-free perovskites
SnO2 CVD Thin Films
Halide precursor volatility and reactivity
Deposition rate and film quality optimization

Technical Documentation Hub

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